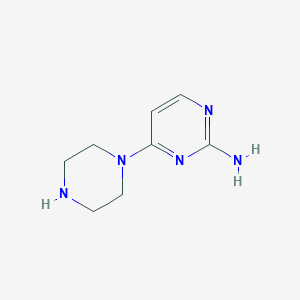

4-(哌嗪-1-基)嘧啶-2-胺

描述

Synthesis Analysis

The synthesis of 4-(Piperazin-1-yl)pyrimidin-2-amine derivatives has been explored in various contexts, with different substituents added to the pyrimidine ring to achieve desired pharmacological properties. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized for their potential antiemetic and other pharmacological activities . Another study reported the synthesis of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which showed significant antimicrobial activity . Additionally, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for deoxycytidine kinase inhibitors, was described, offering an economical alternative to previous methods .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. X-ray crystallography and various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry have been employed to elucidate the structures of the synthesized compounds . For example, the structure of N1-(indan-5-yl)amidrazones incorporating piperazines was confirmed by single-crystal X-ray crystallography .

Chemical Reactions Analysis

The reactivity of 4-(Piperazin-1-yl)pyrimidin-2-amine derivatives has been investigated, particularly in the context of forming complexes with metal ions or reacting with nucleophilic reagents. Ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold were shown to form stable complexes with Zn(II) and Cu(II) . Moreover, N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine were synthesized and could be converted to dialkylamino derivatives through reactions with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their pharmacological effects. The presence of different substituents on the pyrimidine ring can significantly alter these properties and, consequently, the biological activity. For example, the introduction of a methylthio group at the 5 position of the pyrimidine ring resulted in compounds with a range of pharmacological properties, including antiemetic and analgesic activities . The stability of metal complexes formed by these ligands can also be influenced by the presence of auxiliary amines, as demonstrated by the increased stability of Zn(II) complexes .

科学研究应用

抗肿瘤活性

4-(哌嗪-1-基)嘧啶-2-胺显示出潜在的抗肿瘤活性。具体而言,一项研究合成了各种含有哌嗪的N1-(茚满-5-基)酰胺腙,其中一种化合物,N-(嘧啶-2-基)哌嗪,对乳腺癌细胞(MCF7和T47D)表现出显着的活性,IC50值分别为69μM和61μM(Daldoom等人,2020年)。

合成和性质

该化学品已被用于合成各种衍生物以供进一步研究。例如,使用HATU作为催化剂合成了(4-(5-氨基-4-苯基嘧啶)-2-基)哌嗪)-1-酮的衍生物,并通过NMR和ESI-MS证实了产物结构(雪金,2014年)。

抗菌活性

从4-(2-嘧啶基)哌嗪二硫代氨基甲酸钾盐开始,合成了4-(嘧啶-2-基)哌嗪-1-硫代氨基甲酸酯的衍生物,并对各种微生物菌株表现出显着的抗菌活性(Yurttaş等人,2016年)。

酪氨酸激酶抑制

一种含有4-(哌嗪-1-基)嘧啶-2-胺结构的化合物PD0205520被研究为表皮生长因子受体(EGFR)酪氨酸激酶活性的抑制剂,用于癌症治疗(Zhang等人,2005年)。

二肽基肽酶IV抑制

一种化合物(3,3-二氟-吡咯烷-1-基)-[(2S,4S)-(4-(4-嘧啶-2-基-哌嗪-1-基)-吡咯烷-2-基]-甲甲酮,被合成为二肽基肽酶IV的有效抑制剂,用于治疗2型糖尿病。发现它在临床前物种中具有高口服生物利用度和低血浆蛋白结合率(Ammirati等人,2009年)。

降血糖药

合成了一系列新型的N-(嘧啶-4-基)噻唑-2-胺衍生物,并对其作为葡萄激酶(GK)激活剂进行了评估。特别地,一种化合物在口服葡萄糖负荷后对正常小鼠的葡萄糖水平下降表现出显着的疗效,表明其作为双效降血糖剂的潜力(Song等人,2011年)。

单胺氧化酶抑制

合成了一系列新的2-[4-(嘧啶-2-基)哌嗪-1-基]-2-氧代乙基4-取代哌嗪-1-硫代氨基甲酸酯衍生物,并显示出选择性的单胺氧化酶A抑制活性,这在治疗神经系统疾病中是有益的(Kaya等人,2017年)。

抗增殖活性

合成了一系列2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物,并评估了它们对各种人类癌细胞系的抗增殖作用,显示出作为抗癌剂的潜力(Mallesha等人,2012年)。

金属配合物形成

合成了基于2,6-二(嘧啶-4-基)吡啶支架的配体,包括具有哌嗪取代基的配体,并显示出与Zn(II)和Cu(II)形成配合物,表明在金属配位化学中具有潜在应用(Folmer-Andersen等人,2003年)。

属性

IUPAC Name |

4-piperazin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNUPEANFAMUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974645 | |

| Record name | 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-yl)pyrimidin-2-amine | |

CAS RN |

59215-38-2 | |

| Record name | 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)